molecular formula C12H24N2O6S B13594550 tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate

tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate

Cat. No.: B13594550
M. Wt: 324.40 g/mol
InChI Key: VIMZZTUUNPNDJU-MRVPVSSYSA-N
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Description

Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate is a complex organic compound that features a tert-butyl group, a carbamate group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate typically involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the sulfamoyl group can interact with proteins, leading to modifications that affect their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate is unique due to the presence of both the carbamate and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H24N2O6S

Molecular Weight

324.40 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfamoylpropanoate

InChI

InChI=1S/C12H24N2O6S/c1-11(2,3)19-9(15)8(7-21(13,17)18)14-10(16)20-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)(H2,13,17,18)/t8-/m1/s1

InChI Key

VIMZZTUUNPNDJU-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CS(=O)(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CS(=O)(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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